molecular formula C13H20O3 B12618901 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol

Cat. No.: B12618901
M. Wt: 224.30 g/mol
InChI Key: FNVOPQCJBPYOAQ-UHFFFAOYSA-N
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Description

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol is an organic compound with the molecular formula C13H20O3 and a molecular weight of 224.2992 g/mol . This compound is characterized by the presence of a butoxy group and a methoxy group attached to a phenyl ring, along with an ethanol moiety. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol typically involves the reaction of 4-iso-Butoxy-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcoholic solvent such as methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a preferred method for large-scale production. This method offers high yields and purity, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and butoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 4-iso-Butoxy-3-methoxybenzaldehyde or 4-iso-Butoxy-3-methoxybenzoic acid.

    Reduction: 1-(4-iso-Butoxy-3-methoxyphenyl)ethane.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(4-iso-Butoxy-3-methoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s ethanol moiety allows it to participate in hydrogen bonding and other intermolecular interactions, influencing its reactivity and biological activity. The presence of the butoxy and methoxy groups further modulates its chemical properties, making it a versatile compound in various applications.

Comparison with Similar Compounds

1-(4-iso-Butoxy-3-methoxyphenyl)ethanol can be compared with other similar compounds such as:

    1-(4-Butoxy-3-methoxyphenyl)ethanol: Similar structure but with a different isomeric form of the butoxy group.

    1-(4-Methoxyphenyl)ethanol: Lacks the butoxy group, resulting in different chemical and physical properties.

    1-(4-iso-Butoxyphenyl)ethanol: Lacks the methoxy group, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable in various fields of research and industry.

Properties

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethanol

InChI

InChI=1S/C13H20O3/c1-9(2)8-16-12-6-5-11(10(3)14)7-13(12)15-4/h5-7,9-10,14H,8H2,1-4H3

InChI Key

FNVOPQCJBPYOAQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)O)OC

Origin of Product

United States

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